molecular formula C19H23NO2 B11697822 2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B11697822
M. Wt: 297.4 g/mol
InChI Key: ZHANPHACNXLHOJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3,4-dimethylphenol with 2-bromoacetophenone under basic conditions to form the intermediate 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)ethylamine
  • 2-(3,4-dimethylphenoxy)propanoic acid
  • 2-(3,4-dimethylphenoxy)benzamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a dimethylphenoxy group and an acetamide moiety with an isopropyl-substituted phenyl ring

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H23NO2/c1-13(2)17-7-5-6-8-18(17)20-19(21)12-22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,20,21)

InChI Key

ZHANPHACNXLHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C

Origin of Product

United States

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